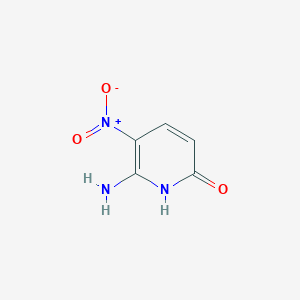

6-Amino-5-nitropyridin-2-OL

Vue d'ensemble

Description

Il est principalement reconnu pour son rôle de base nucléique dans l'ADN hachimoji, où il s'apparie à la 5-aza-7-déazaguanine . Ce composé se distingue par sa structure et ses propriétés uniques, ce qui en fait un sujet d'intérêt dans divers domaines scientifiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 6-Amino-5-nitropyridin-2-one implique généralement la nitration de la 2-amino-5-chloropyridine suivie d'une hydrolyse. Les conditions réactionnelles incluent souvent l'utilisation d'acide nitrique et d'acide sulfurique comme agents nitrants, la réaction étant effectuée à des températures contrôlées pour assurer l'obtention du produit souhaité .

Méthodes de production industrielle : Les méthodes de production industrielle de la 6-Amino-5-nitropyridin-2-one sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour accueillir des quantités plus importantes. Le processus implique un contrôle strict des conditions réactionnelles afin de maintenir la pureté et le rendement du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés est courante dans les milieux industriels pour améliorer l'efficacité et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions : La 6-Amino-5-nitropyridin-2-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés nitro correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino.

Substitution : Les groupes amino et nitro peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrogénation catalytique sont fréquemment utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées pour obtenir les substitutions souhaitées.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent diverses pyridines substituées, qui peuvent être utilisées dans différentes applications .

Applications De Recherche Scientifique

Synthetic Biology

6-Amino-5-nitropyridin-2-OL is recognized for its role in expanding the genetic alphabet through its incorporation into hachimoji DNA systems. This application allows for the creation of novel genetic constructs that can be utilized in various biotechnological applications:

- Nucleobase Pairing : It acts as a nucleobase that pairs with 5-aza-7-deazaguanine, facilitating the formation of stable triplex structures in DNA. This property is crucial for gene-targeting applications and synthetic biology research .

Medicinal Chemistry

The compound shows potential in drug development, particularly due to its ability to modulate gene expression:

- Gene Regulation : By forming triplex structures with specific DNA sequences, it can transiently or permanently alter gene activity. This feature is particularly useful in targeted gene therapies and genetic engineering .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules:

- Building Block : Its unique structural properties make it an ideal precursor for various chemical reactions aimed at developing new compounds with potential biological activities.

Biochemical Properties and Mechanisms

The biochemical properties of this compound enhance its utility in research:

Photostability and Spectral Characterization

Recent studies have demonstrated that this compound exhibits superior photostability compared to natural nucleobases. This characteristic is critical for applications requiring stability under light exposure, such as in photodynamic therapies and environmental monitoring .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Nitropyridine | Nitro group at the 3rd position | Lacks amino and hydroxyl groups |

| 2-Amino-5-nitropyridine | Amino group at the 2nd position | Different positioning of functional groups |

| 6-Amino-3-iodo-5-nitropyridin-2-OL | Iodine atom instead of a hydroxyl group | Altered reactivity due to iodine substitution |

| 6-Amino-5-nitropyridin-2-one | Similar structure but lacks hydroxyl functionality | Used as a nucleobase in synthetic biology |

Case Study 1: Hachimoji DNA Systems

Research has shown that incorporating this compound into hachimoji DNA systems allows for more versatile genetic constructs. These systems can potentially lead to advancements in synthetic biology by enabling new forms of genetic information storage and retrieval .

Case Study 2: Gene Targeting Applications

Studies have highlighted the effectiveness of triplex-forming oligonucleotides containing this compound in gene-targeting scenarios. The ability to form stable triplex structures at neutral pH enhances its applicability in therapeutic interventions aimed at specific genetic sequences .

Mécanisme D'action

The mechanism of action of 6-Amino-5-nitropyridin-2-one involves its role as a nucleobase in hachimoji DNA. It pairs with 5-aza-7-deazaguanine through hydrogen bonding, forming stable base pairs that are essential for the structural integrity of hachimoji DNA .

Comparaison Avec Des Composés Similaires

- 5-Amino-2-nitropyridine

- 6-Amino-3-nitropyridine

- 2-Amino-5-nitropyridine

Comparison: 6-Amino-5-nitropyridin-2-one is unique due to its specific pairing with 5-aza-7-deazaguanine in hachimoji DNA, which is not observed in other similar compounds. This unique property makes it a valuable tool in synthetic biology and genetic research .

Activité Biologique

6-Amino-5-nitropyridin-2-OL, with the molecular formula CHNO, is a heterocyclic organic compound notable for its unique structural features, including an amino group at the 6th position, a nitro group at the 5th position, and a hydroxyl group at the 2nd position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and molecular biology, due to its potential biological activities.

Structural Characteristics

The structural arrangement of this compound contributes significantly to its biological activity. The presence of both amino and nitro groups allows for diverse interactions with biological molecules, particularly DNA.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 155.11 g/mol |

| Density | 1.54 g/cm³ |

| Boiling Point | 305.9 °C |

| Flash Point | 138.8 °C |

DNA Binding and Triplex Formation

Research indicates that this compound can form stable triplex structures with DNA. This property is particularly significant for gene regulation and therapeutic applications targeting genetic diseases. The compound's ability to modulate gene expression through these interactions highlights its importance in molecular biology research. Specifically, it has been shown to effectively bind to duplex DNA, forming stable triplexes even under neutral pH conditions, which is a notable advancement over traditional triplex-forming oligonucleotides that require acidic conditions for cytosine protonation .

Antimicrobial and Anti-inflammatory Properties

In addition to its DNA-binding capabilities, this compound has been explored for its antimicrobial and anti-inflammatory properties. Preliminary studies suggest that the compound may exhibit activity against various bacterial strains, making it a candidate for therapeutic applications in infectious diseases .

Photostability and Spectral Characterization

A study conducted using ultrafast broadband fluorescence and transient absorption spectroscopy revealed insights into the excited state dynamics of this compound. The results demonstrated superior photostability and rapid nonradiative deactivation pathways upon photoexcitation, indicating potential applications in synthetic biology where stability under light exposure is crucial .

Synthetic Biology Applications

The compound has been incorporated into Hachimoji DNA systems, expanding the genetic alphabet. This application showcases its versatility as a nucleobase that pairs with other modified bases, thus facilitating novel genetic constructs for research and therapeutic purposes .

Comparative Analysis with Related Compounds

The unique biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Nitropyridine | Nitro group at the 3rd position | Lacks amino and hydroxyl groups |

| 2-Amino-5-nitropyridine | Amino group at the 2nd position | Different positioning of functional groups |

| 6-Amino-3-iodo-5-nitropyridin-2-OL | Iodine atom instead of a hydroxyl group | Altered reactivity due to iodine substitution |

| 6-Amino-5-nitropyridin-2-one | Similar structure but lacks hydroxyl functionality | Used as a nucleobase in synthetic biology |

Propriétés

IUPAC Name |

6-amino-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H3,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGLOZOVAGYLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457865 | |

| Record name | 6-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211555-30-5 | |

| Record name | 6-Amino-5-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211555-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-nitropyridin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-5-NITROPYRIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4VR2ETN9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.